molecular formula C18H14N4O3S2 B280776 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

货号: B280776
分子量: 398.5 g/mol
InChI 键: ZVTCYLUCAHANJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HET0016 was first synthesized in 2005 by a group of researchers at the University of California, San Diego. The compound was designed to inhibit the activity of a specific enzyme called 20-HETE synthase, which is involved in the production of a potent vasoconstrictor called 20-hydroxyeicosatetraenoic acid (20-HETE). HET0016 has since been studied extensively for its potential as a therapeutic agent in various diseases.

作用机制

HET0016 exerts its pharmacological effects by inhibiting the activity of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, which is involved in the production of this compound. This compound is a potent vasoconstrictor and is also involved in the regulation of cell growth, migration, and apoptosis. By inhibiting the production of this compound, HET0016 reduces vasoconstriction and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, the inhibition of cancer cell growth and metastasis, and the reduction of tissue damage in ischemia-reperfusion injury. HET0016 has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

实验室实验的优点和局限性

HET0016 has several advantages for lab experiments, including its selectivity for N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase and its ability to inhibit the production of this compound in vivo. However, HET0016 also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

未来方向

There are several future directions for research on HET0016, including the development of more potent and selective inhibitors of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, the identification of new therapeutic targets for HET0016, and the evaluation of HET0016 in clinical trials for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of HET0016 and to determine the optimal dosing and administration regimens for HET0016 in vivo.
In conclusion, HET0016 is a promising chemical compound that has shown significant potential as a therapeutic agent in various diseases. Its selective inhibition of this compound synthase has led to its use in the treatment of hypertension, cancer, and ischemia-reperfusion injury. Future research on HET0016 will likely focus on the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the evaluation of HET0016 in clinical trials.

合成方法

The synthesis of HET0016 involves several steps, including the preparation of the starting materials, the formation of the triazole ring, and the sulfonation of the naphthalene ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been described in detail in several publications and is considered to be reliable and efficient.

科学研究应用

HET0016 has been studied extensively for its potential as a therapeutic agent in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. In hypertension, HET0016 has been shown to reduce blood pressure by inhibiting the production of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide, which is known to promote vasoconstriction. In cancer, HET0016 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells. In ischemia-reperfusion injury, HET0016 has been shown to reduce tissue damage by inhibiting the production of reactive oxygen species.

属性

分子式

C18H14N4O3S2

分子量

398.5 g/mol

IUPAC 名称

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C18H14N4O3S2/c23-15-9-8-13(10-16(15)26-18-19-11-20-21-18)22-27(24,25)17-7-3-5-12-4-1-2-6-14(12)17/h1-11,22-23H,(H,19,20,21)

InChI 键

ZVTCYLUCAHANJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

规范 SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。